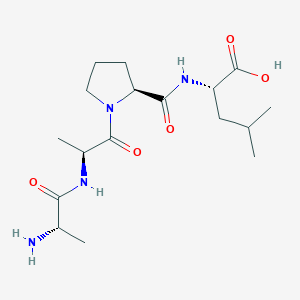
L-Leucine, L-alanyl-L-alanyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-alanyl-L-alanyl-L-prolyl- is a tetrapeptide composed of the amino acids leucine, alanine, and proline. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this tetrapeptide contributes to its distinct properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-alanyl-L-alanyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the desired sequence is achieved, the protecting groups are removed to yield the final tetrapeptide .
Industrial Production Methods
Industrial production of L-Leucine, L-alanyl-L-alanyl-L-prolyl- may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the peptide is assembled on a solid resin support, allowing for easy separation and purification of the product .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-alanyl-L-alanyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling reagents like DCC and NHS
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides .
Aplicaciones Científicas De Investigación
L-Leucine, L-alanyl-L-alanyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mecanismo De Acción
The mechanism of action of L-Leucine, L-alanyl-L-alanyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, leucine is known to activate the mTORC1 pathway, which plays a crucial role in protein synthesis and cellular growth. The tetrapeptide may also interact with other signaling molecules and receptors, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-leucine: A dipeptide with similar amino acid composition but shorter sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid composition but similar applications in research and industry
Uniqueness
L-Leucine, L-alanyl-L-alanyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to modulate specific signaling pathways and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
154485-09-3 |
|---|---|
Fórmula molecular |
C17H30N4O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-9(2)8-12(17(25)26)20-15(23)13-6-5-7-21(13)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
VVRMWRSFOOBLGN-CYDGBPFRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


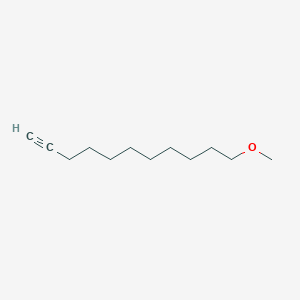
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)
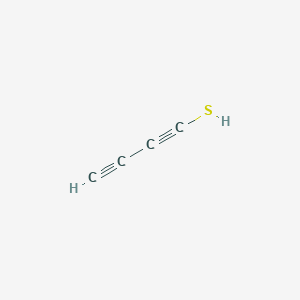
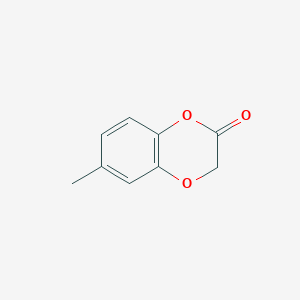

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
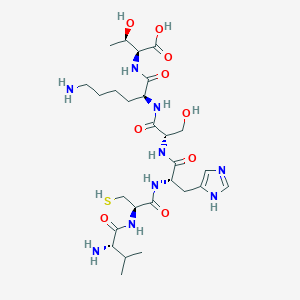

![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
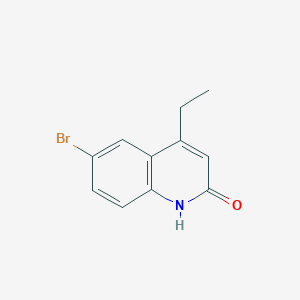
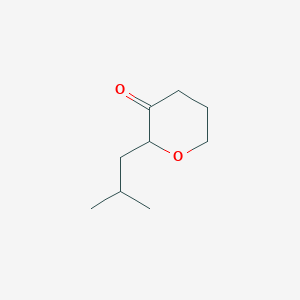
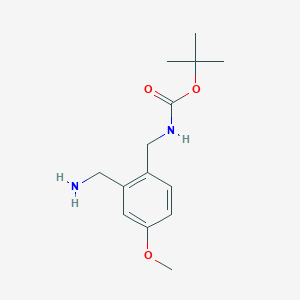
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
